

Inavolisib-Induced Hyperglycemia: Incidence & Management Data

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Compound Focus: Inavolisib

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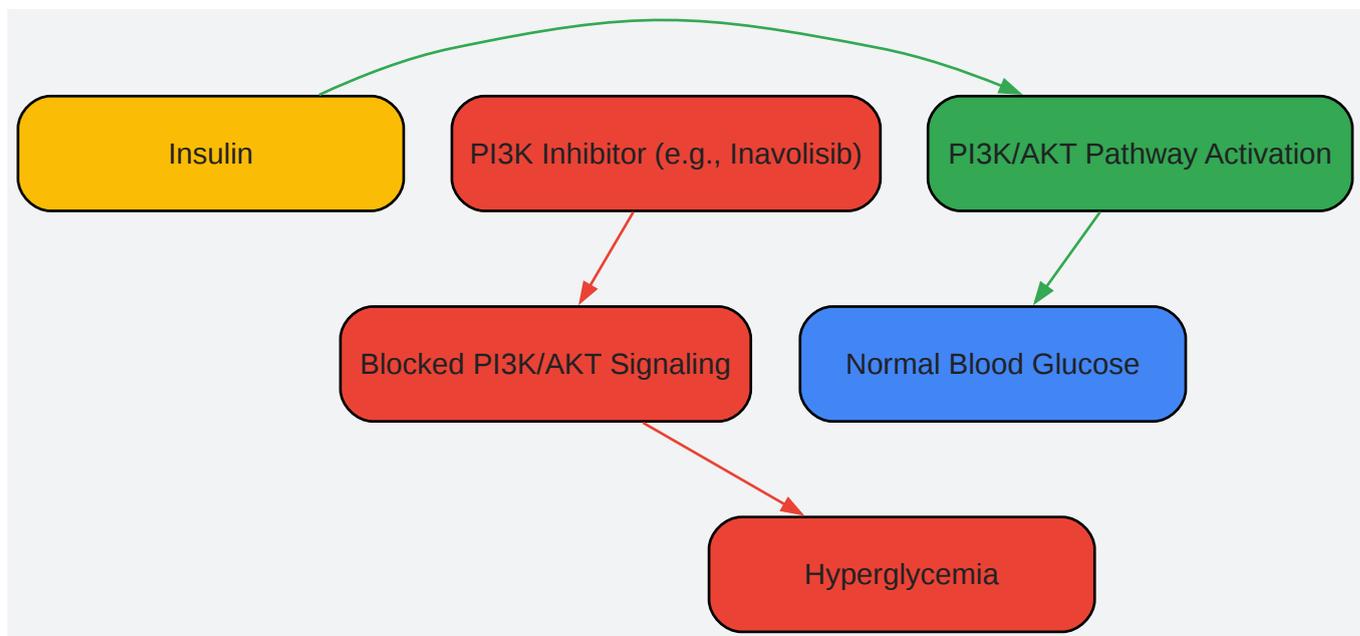
The table below summarizes key quantitative data on hyperglycemia incidence and management from the INAVO120 clinical trial, which forms the basis for the following protocols [1].

Parameter	Incidence in INAVO120 Trial (Itovebi arm, n=162)
All-Grade Hyperglycemia	85%
Grade 2 (FPG >160 to 250 mg/dL / >8.9 to 13.9 mmol/L)	22%
Grade 3 (FPG >250 to 500 mg/dL / >13.9 to 27.8 mmol/L)	12%
Grade 4 (FPG >500 mg/dL / >27.8 mmol/L)	0.6%
Median Time to First Onset	7 days (range: 2 to 955 days)
Management with Oral Antihyperglycemics	46% of patients
Management with Insulin	7% of patients
Hyperglycemia leading to dose interruption	28%

Parameter	Incidence in INAVO120 Trial (Itovebi arm, n=162)
Hyperglycemia leading to discontinuation	1.2%

Mechanism of PI3K Inhibitor–Induced Hyperglycemia

Hyperglycemia is an **on-target effect** of PI3K α inhibition, as the pathway is a crucial mediator of insulin signaling [2] [1].



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Diagram: Mechanism of PI3K Inhibitor-Induced Hyperglycemia. PI3K inhibition blocks insulin-mediated signaling, leading to decreased glucose uptake and increased hepatic glucose production.

The diagram illustrates the core mechanism. Inhibition of PI3K α interferes with the insulin receptor's downstream signaling, leading to [2] [1]:

- **Decreased glucose transport** into skeletal muscle and adipose tissue.
- **Reduced glycogen synthesis** in the liver.
- **Increased hepatic gluconeogenesis** and glycogenolysis, as the liver is no longer effectively suppressed by insulin.

Experimental & Clinical Monitoring Protocol

A strict monitoring protocol is recommended based on the prescribing information and clinical data [3] [1].

Baseline Assessment (Pre-Treatment)

- **Fasting Plasma Glucose (FPG) or Fasting Blood Glucose (FBG)**
- **Hemoglobin A1C (HbA1c)**
- **Renal Function** (estimated glomerular filtration rate, eGFR)

Ongoing Monitoring Schedule Post-Treatment Initiation

The frequency of FPG/FBG monitoring should be intensified, especially during the first month [1]:

- **Month 1:**
 - **Week 1 (Day 1-7):** Monitor every 3 days.
 - **Weeks 2-4 (Day 8-28):** Monitor once per week.
- **Months 2-3:** Monitor once every 2 weeks.
- **Month 4 and beyond:** Monitor once every 4 weeks.
- **HbA1c** should be monitored every 3 months, or more frequently as clinically indicated [1].

Hyperglycemia Management & Troubleshooting Guide

The management of hyperglycemia involves both pharmacological intervention and dose modification of **Inavolisib**, as outlined in the official prescribing information [3].

Pharmacological Intervention

- **First-Line Agents: Metformin** is commonly used. A case report demonstrated its use, though it may not be sufficient for all patients [2].
- **Treatment Considerations:** Evidence suggests that therapies which minimize hyperinsulinemia (e.g., metformin, SGLT2 inhibitors) may be preferable. This is because hyperinsulinemia could theoretically reactivate the PI3K pathway through other receptors, potentially countering the anti-cancer effect of **Inavolisib** [2].

- **Insulin:** May be necessary for severe cases, but its use should be carefully considered [2] [1].

Inavolisib Dose Modification Guidelines

The following table summarizes the recommended dose modifications based on fasting glucose levels [3].

Fasting Glucose Level	Recommended Action
>160 to 250 mg/dL (>8.9 to 13.9 mmol/L)	Withhold Inavolisib until FPG/FBG \leq 160 mg/dL. Initiate/intensify anti-hyperglycemic medication. Resume at same dose. >250 to 500 mg/dL (>13.9 to 27.8 mmol/L)
Withhold Inavolisib . Initiate/intensify anti-hyperglycemic medication. If glucose recovers to \leq 160 mg/dL:	• In <8 days: Resume at same dose. • In \geq 8 days: Resume at one lower dose level. • If recurs within 30 days: Resume at one lower dose level. >500 mg/dL (>27.8 mmol/L)
Withhold Inavolisib . Initiate/intensify anti-hyperglycemic medication. If glucose recovers to \leq 160 mg/dL, resume at one lower dose level. If this grade recurs, permanently discontinue.	



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Diagram: **Inavolisib** Dose Modification Logic for Hyperglycemia. This workflow guides dose adjustments based on hyperglycemia severity and recovery time.

Frequently Asked Questions (FAQs) for Researchers

Q1: How quickly does hyperglycemia typically manifest after initiating Inavolisib? A1: The onset is often rapid. In clinical trials, the median time to first onset was **7 days**, though the range was wide (2 to 955 days) [1]. This suggests monitoring should begin immediately.

Q2: Is the hyperglycemic effect of Inavolisib reversible? A2: Yes, clinical data indicates it is largely reversible. In the INAVO120 trial, **96%** of patients with Grade 2 or higher hyperglycemia experienced an improvement of at least one grade level, with a median time to improvement of 8 days [1]. Glucose levels typically normalize upon dose reduction or drug cessation [2].

Q3: Are there specific risk factors that predict severe hyperglycemia? A3: While the safety of **Inavolisib** in patients with pre-existing diabetes requiring medication has not been formally studied, general risk factors for PI3K inhibitor-associated hyperglycemia include **pre-existing diabetes, pre-diabetes (elevated HbA1c), and obesity (BMI >25 kg/m²)** [2]. These patients require especially vigilant monitoring.

Q4: What is the recommended starting dose for patients with renal impairment? A4: For patients with moderate renal impairment (eGFR 30 to <60 mL/min), the recommended starting dose is reduced to **6 mg taken orally once daily** [3] [1].

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